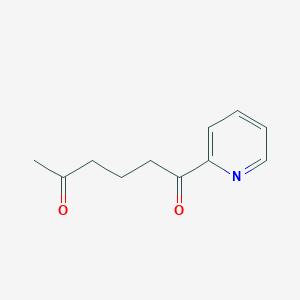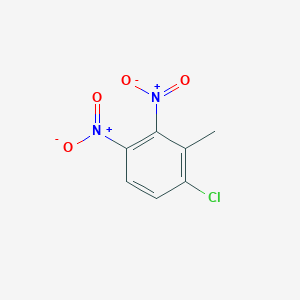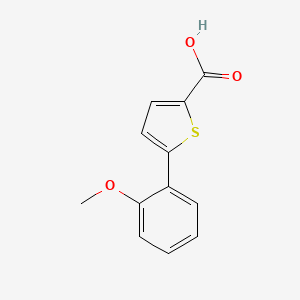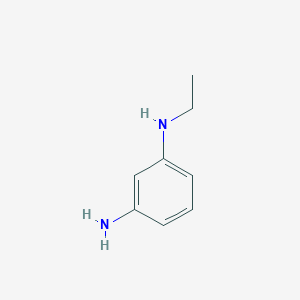
5-Chloro-1-tetralone
Übersicht
Beschreibung
5-Chloro-1-tetralone: is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of tetralone, specifically substituted at the 5-position
Wirkmechanismus
Target of Action
It is known that chalcones, a class of compounds to which 5-chloro-1-tetralone belongs, have a broad spectrum of biological activities including antimicrobial, anticancer, cytotoxic, antioxidative, and anti-inflammatory effects .
Mode of Action
Chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo reactions with nucleophiles in biological systems, potentially leading to various changes in cellular processes .
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some chalcones have been shown to inhibit the production of reactive oxygen species (ROS) in certain cell types .
Pharmacokinetics
The synthesis of this compound has been documented , which could provide a basis for further studies on its pharmacokinetic properties.
Result of Action
Chalcones and their derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell cycle progression in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enantioselective reduction of similar compounds has been shown to be influenced by the specific strain of microorganism used in the process . .
Biochemische Analyse
Biochemical Properties
5-Chloro-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of monoamine oxidase, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction is crucial for its potential use in treating neuropsychiatric and neurodegenerative disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the production of reactive oxygen species in macrophages, thereby reducing oxidative stress . Additionally, it affects the cell cycle and induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits monoamine oxidase without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver damage and neurotoxicity . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the mitochondria and lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The accumulation of this compound in these compartments is essential for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chloro-1-tetralone can be synthesized through several methods. One common approach involves the chlorination of 1-tetralone using reagents such as thionyl chloride or phosphorus pentachloride. Another method involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and subsequent chlorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The use of triphosgene as a chlorinating agent has been reported to yield high purity this compound under controlled conditions . The reaction is carried out in solvents like dichloromethane at elevated temperatures with appropriate catalysts to ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction reactions can convert it to 5-chloro-1-tetralol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: this compound oxime.
Reduction: 5-chloro-1-tetralol.
Substitution: Various substituted tetralones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-tetralone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
1-Tetralone: The parent compound without the chlorine substitution.
5-Bromo-1-tetralone: A brominated analog with similar reactivity.
5-Fluoro-1-tetralone: A fluorinated analog with different electronic properties.
Uniqueness: 5-Chloro-1-tetralone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic distribution, making it more reactive in certain chemical reactions.
Eigenschaften
IUPAC Name |
5-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYJBGXUCXUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480439 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-30-3 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)



